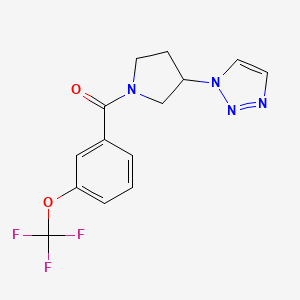

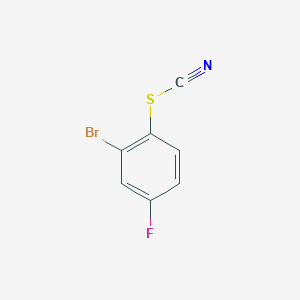

![molecular formula C20H18F2N4O4S2 B2449478 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 895449-53-3](/img/structure/B2449478.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The exact synthesis process for this specific compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of thiazoles, including this compound, has been studied extensively. Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and depend on the specific substituents on the thiazole ring . Unfortunately, the specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives depend on the specific substituents on the thiazole ring . The exact physical and chemical properties of “this compound” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Compounds related to N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide have been synthesized and analyzed for their chemical structures. One study reported the synthesis of novel compounds using a thiazolo[3,2-b][1,2,4]triazole system, which is essentially planar and exhibits various intermolecular interactions (Köysal et al., 2004).

Potential Anticancer Activity

Several studies have explored the anticancer potential of thiazolo[3,2-b][1,2,4]triazol-6-ones and their derivatives. Lesyk et al. (2007) synthesized new compounds in this class, which showed significant anticancer activity on various cancer cell lines including renal, leukemia, colon, breast, and melanoma (Lesyk et al., 2007). Another study by Holota et al. (2021) synthesized 24 novel thiazolo[3,2-b][1,2,4]triazole-6-ones, some of which showed excellent anticancer properties without toxicity to normal cells (Holota et al., 2021).

Anti-Inflammatory and Analgesic Properties

Compounds with thiazolo[3,2-b][1,2,4]triazole structure have been evaluated for their anti-inflammatory and analgesic properties. Tozkoparan et al. (2001) synthesized a series of such compounds and found that they exhibit significant anti-inflammatory activity (Tozkoparan et al., 2001). Another study confirmed the anti-inflammatory and analgesic effects of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, with some compounds showing higher activity than reference drugs (Tozkoparan et al., 2004).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Lobo et al. (2010) synthesized N-arylacetamides with this structure and tested them for antibacterial and antifungal activity, showing effectiveness against various microorganisms (Lobo et al., 2010).

Organ-Specific Protective Effects

Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress in the liver and brain of mice, demonstrating organ-selective effectiveness (Aktay et al., 2005).

Wirkmechanismus

Target of Action

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a derivative of the 1,2,4-triazole class . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They are capable of binding in the biological system due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide bind to the iron in the heme moiety of CYP-450 . This interaction is key to the compound’s mode of action . Furthermore, the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is known to inhibit enzymes such as PARP-1 and EGFR, which are involved in cancer progression . This inhibition can affect various biochemical pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is the inhibition of cancer cell proliferation . By inhibiting key enzymes involved in cancer progression, the compound can effectively reduce the growth and spread of cancer cells .

Action Environment

The action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

Eigenschaften

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O4S2/c1-29-16-5-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-6-4-13(21)10-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFMDTDLOQTZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

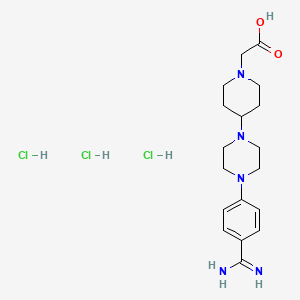

![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

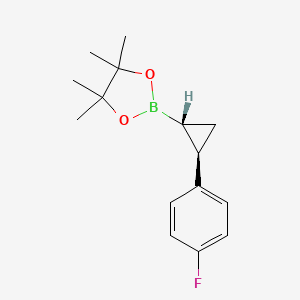

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)